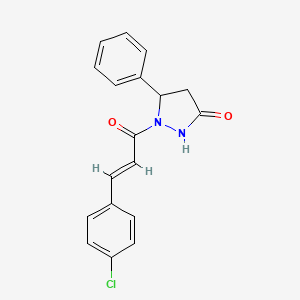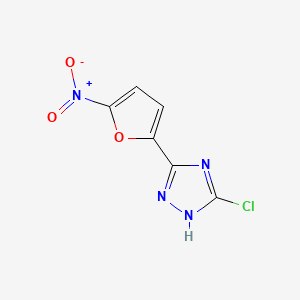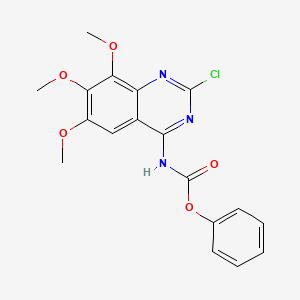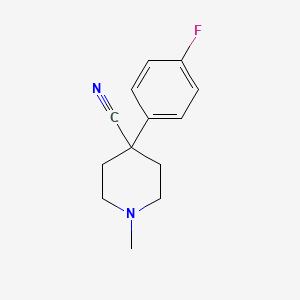
N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitrophenyl group and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine with a nitrophenyl derivative. This is followed by reduction using hydrazine hydrate (N2H4·H2O) and ferric chloride (FeCl3·6H2O) to yield the desired amine intermediate. The final step involves the condensation of this intermediate with 4-(chloromethyl)benzonitrile, followed by hydrolysis to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrazine hydrate.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrazine hydrate (N2H4·H2O) and ferric chloride (FeCl3·6H2O) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound for targeted cancer therapies .
Propriétés
Numéro CAS |
649746-02-1 |
|---|---|
Formule moléculaire |
C18H14N4O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
N-[4-methyl-2-(3-nitrophenyl)pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(21-18(23)13-6-3-2-4-7-13)11-19-17(20-12)14-8-5-9-15(10-14)22(24)25/h2-11H,1H3,(H,21,23) |
Clé InChI |
HNKZMDYSNQGCHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)

![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![3-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B12920434.png)



